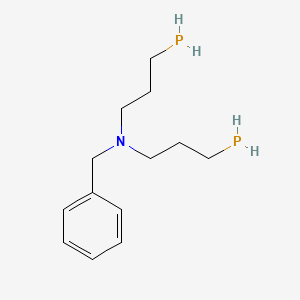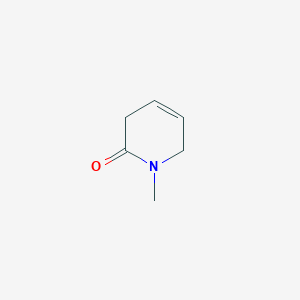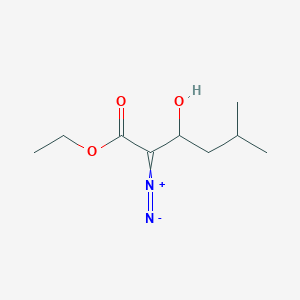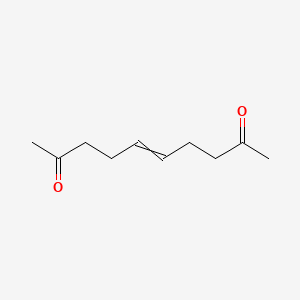![molecular formula C23H44NO4- B12517582 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane CAS No. 660437-65-0](/img/structure/B12517582.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: is a complex organic compound with the molecular formula C23H44NO4 . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and a functional group derived from L-norvaline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane typically involves multiple steps, starting with the preparation of the L-norvaline derivative. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the L-norvaline molecule.
Formation of the Ester Linkage: The protected L-norvaline is reacted with octadecanol under esterification conditions to form the ester linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester linkage allows for substitution reactions, where the octadecane chain can be replaced with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Acid or base catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the functional groups on the L-norvaline moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: can be compared with other similar compounds, such as:
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane: This compound has a shorter hydrocarbon chain, which affects its physical and chemical properties.
5-Oxidanidyl-5-oxidanylidenenorvalyllysine: This compound contains a lysine moiety instead of an octadecane chain, leading to different biological activities.
Propriétés
Numéro CAS |
660437-65-0 |
|---|---|
Formule moléculaire |
C23H44NO4- |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
(4S)-4-amino-5-octadecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C23H45NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-20(16-6-4-2)28-23(27)21(24)18-19-22(25)26/h20-21H,3-19,24H2,1-2H3,(H,25,26)/p-1/t20?,21-/m0/s1 |
Clé InChI |
HVFXZIGREPBGND-LBAQZLPGSA-M |
SMILES isomérique |
CCCCCCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)

![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
